6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS No.:
Cat. No.: VC13601882
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O2 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
| Standard InChI | InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14) |
| Standard InChI Key | YYHNPYWJSQIGFH-UHFFFAOYSA-N |
| SMILES | COC(C1=C(C=C2CCCNC2=N1)Br)OC |
| Canonical SMILES | COC(C1=C(C=C2CCCNC2=N1)Br)OC |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a partially saturated 1,8-naphthyridine core. Key structural elements include:
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A tetrahydro-1,8-naphthyridine backbone with a bromine atom at position 6.
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A dimethoxymethyl group (-CH(OCH)) at position 7.
The IUPAC name, 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, reflects these substituents. The saturated ring system reduces aromaticity compared to fully unsaturated naphthyridines, potentially enhancing solubility and metabolic stability in biological systems .
Spectroscopic and Computational Data
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SMILES:
COC(C1=C(C=C2CCCNC2=N1)Br)OC -
InChI Key:
YYHNPYWJSQIGFH-UHFFFAOYSA-N -
PubChem CID: 118036297
The dimethoxymethyl group introduces steric bulk and electron-donating effects, which may influence reactivity in substitution or cross-coupling reactions .
Synthesis and Chemical Properties
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s structure suggests a multistep pathway involving:
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Core formation: Cyclization of a pyridine derivative with a diamine to construct the 1,8-naphthyridine skeleton.
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Bromination: Electrophilic aromatic substitution or directed ortho-metalation to introduce bromine at position 6.
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Functionalization: Protection of a hydroxymethyl intermediate with methyl groups to yield the dimethoxymethyl substituent.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.15 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
The absence of melting/boiling point data in public sources indicates limited characterization beyond structural confirmation.
Research Applications
Pharmaceutical Intermediate
The compound serves as a building block in drug discovery, particularly for kinase inhibitors or antiviral agents targeting RNA replication. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy common in optimizing drug candidates .
Biological Activity Screening
While specific activity data are undisclosed, analogous 1,8-naphthyridines exhibit:
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Anticancer properties: Inhibition of tyrosine kinases (e.g., EGFR, VEGFR).
| Parameter | Description | Source |
|---|---|---|
| GHS Pictograms | Not classified | |
| Hazard Statements | Not reported | – |
Despite the lack of explicit hazard data, standard precautions for brominated organics (e.g., gloves, ventilation) are recommended.
| Supplier | Location | Price (100 mg) |
|---|---|---|
| Conier Chem and Pharma Limited | China | $315 |
| Shanghai Zaiqi Biology Technology | China | Inquire |
| Huadong Medicine (Xi'an) | China | Inquire |
Pricing reflects small-scale research quantities; bulk pricing is unavailable publicly.
Regulatory Status
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Use: Restricted to non-human research.
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Regulatory Approvals: None reported.
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